Predicted Polypharmacology: A Unique Multi-Target Activity Profile by PASS
Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm reveals a multi-target activity profile that distinguishes this compound from closely related analogs lacking the same functional group combination. The compound exhibits high prediction probabilities (Pa) for several therapeutic and biochemical activities, most notably as a Signal Transduction Pathways Inhibitor (Pa=0.718) and a Protein Kinase Inhibitor (Pa=0.620) [1]. This predicted polypharmacology is a direct consequence of its unique structure and provides a rationale for its use over structurally related compounds with more limited predicted activity spectra [1]. It is critical to note that these are in silico predictions, and no direct experimental validation of these activities was found for this specific compound.
| Evidence Dimension | Predicted Biological Activity Spectrum (Pa values) |
|---|---|
| Target Compound Data | Signal Transduction Pathways Inhibitor: Pa=0.718; Protein Kinase Inhibitor: Pa=0.620; Antimycobacterial: Pa=0.584 |
| Comparator Or Baseline | Generic Pyrazin-2-amine Core (No specific comparator data available; baseline inference) |
| Quantified Difference | Not applicable for in silico predictions; values represent absolute prediction scores for the target compound only. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model |
Why This Matters
The predicted multi-target profile (polypharmacology) is a key differentiator from analogs lacking this specific substitution pattern, suggesting utility in phenotypic screening or multi-target drug discovery programs.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. View Source
